5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic Acid
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Overview
Description
5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid is a compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of furan derivatives with carboxyphenoxy methyl groups. One common method is the esterification of furan-2-carboxylic acid with 4-carboxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating the reaction mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to improve yield, reduce reaction time, and minimize the use of hazardous reagents. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as biodegradable polymers and coatings
Mechanism of Action
The mechanism of action of 5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand, binding to proteins or enzymes and modulating their activity. The furan ring and carboxyphenoxy methyl group contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(methoxymethyl)furan-2-carboxylate: Similar structure but with a methoxymethyl group instead of a carboxyphenoxy methyl group.
5-(4-cyanophenyl)furan-2-carboxylic acid methyl ester: Features a cyanophenyl group instead of a carboxyphenoxy methyl group.
5-((4-chlorophenoxy)methyl)furan-2-carbaldehyde: Contains a chlorophenoxy methyl group and an aldehyde functional group.
Uniqueness
5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-12(15)8-1-3-9(4-2-8)18-7-10-5-6-11(19-10)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTLWROQIOSFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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